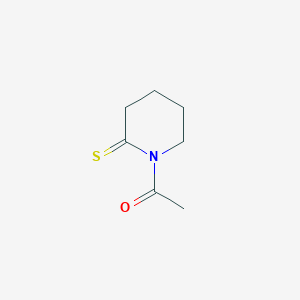
1-(2-Sulfanylidenepiperidin-1-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Sulfanylidenepiperidin-1-YL)ethanone, commonly known as SP, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. SP is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of SP is not fully understood. However, it has been suggested that SP exerts its effects through the regulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. SP has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. SP has also been shown to inhibit the activation of MAPK, which is a signaling pathway that regulates cell proliferation, differentiation, and survival. Additionally, SP has been shown to activate the PI3K/Akt pathway, which is a signaling pathway that regulates cell growth, survival, and metabolism.
Biochemical and Physiological Effects
SP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). SP has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, SP has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress-induced damage.
実験室実験の利点と制限
SP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, there are also some limitations to using SP in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential therapeutic benefits have not been fully explored, which limits its use in clinical trials.
将来の方向性
There are several future directions for the study of SP. One direction is to explore its potential therapeutic benefits in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to further elucidate its mechanism of action, which will help to identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method of SP, which will help to improve its yield and purity. Finally, future studies could explore the use of SP in combination with other drugs, which may enhance its therapeutic efficacy.
合成法
SP can be synthesized using various methods, including the reaction between piperidin-1-yl-acetone and thiourea, and the reaction between piperidin-1-yl-acetone and hydrogen sulfide. The former method involves the reaction between piperidin-1-yl-acetone and thiourea in the presence of ethanol and sodium hydroxide. The reaction proceeds at room temperature for 24 hours, and the resulting product is purified using column chromatography. The latter method involves the reaction between piperidin-1-yl-acetone and hydrogen sulfide in the presence of sodium hydroxide. The reaction proceeds at room temperature for 12 hours, and the resulting product is purified using column chromatography.
科学的研究の応用
SP has been studied extensively for its potential therapeutic benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. SP has been studied in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, SP has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the disease. In Parkinson's disease, SP has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In cancer, SP has been shown to inhibit the growth and proliferation of cancer cells.
特性
CAS番号 |
121003-23-4 |
|---|---|
製品名 |
1-(2-Sulfanylidenepiperidin-1-YL)ethanone |
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC名 |
1-(2-sulfanylidenepiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H11NOS/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3 |
InChIキー |
RLJLZIIKOQLQMN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC1=S |
正規SMILES |
CC(=O)N1CCCCC1=S |
同義語 |
2-Piperidinethione, 1-acetyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




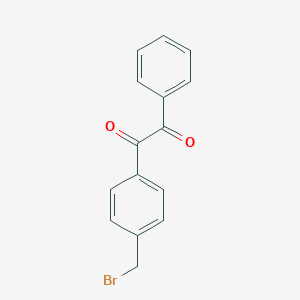
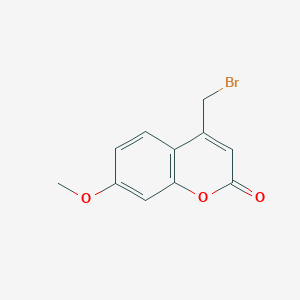
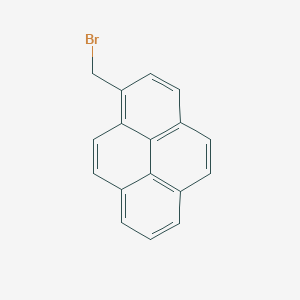



![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)

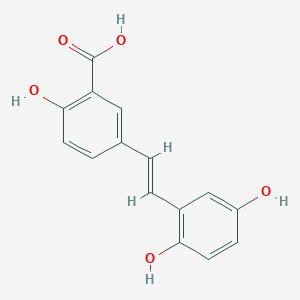
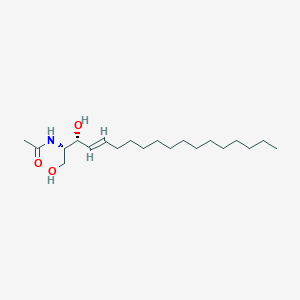
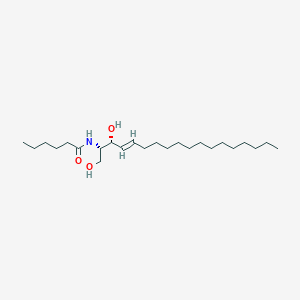
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
